molecular formula C16H16N2 B8735623 2-(3,5-Dimethylphenyl)-1H-indol-5-amine

2-(3,5-Dimethylphenyl)-1H-indol-5-amine

Cat. No.: B8735623
M. Wt: 236.31 g/mol
InChI Key: CRSWRWMNNQWAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Dimethylphenyl)-1H-indol-5-amine (CAS 193016-95-4) is an indole-based chemical compound with the molecular formula C16H16N2 and a molecular weight of 236.31 g/mol . This research chemical belongs to a class of substituted indoles that have been identified as potent and selective inhibitors of Haspin (haploid germ cell-specific nuclear protein kinase), an emerging and divergent kinase target involved in mitotic regulation . Haspin regulates cell cycle progression, particularly during early mitosis, by phosphorylating histone H3 at threonine 3 (H3T3); this phosphorylation is a crucial event for the correct attachment of the spindle apparatus and proper chromosome segregation . Deregulation of Haspin expression is linked to genomic instability and aneuploidy, which are hallmarks of cancer, and the kinase is overexpressed in various tumor types, including colon, lung, pancreas, prostate, and breast cancers . In rigorous biological characterizations, closely related indole derivatives have demonstrated remarkable sub-nanomolar inhibitory activity against Haspin in FRET-based assays . The most promising compounds in this series, such as derivatives 47 and 60 , have shown significant antitumor activity in both 2D and 3D cellular models (e.g., HeLa spheroids) . Notably, these inhibitors exhibit a strong synergistic effect when co-administered with the chemotherapeutic agent paclitaxel, effectively doubling its antitumor efficacy . Furthermore, lead compounds like derivative 60 have displayed excellent selectivity for Haspin when profiled against a broad panel of 70 diverse kinases, reducing the risk of off-target effects in experimental settings . The indole scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities and presence in numerous pharmacologically active molecules . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)-1H-indol-5-amine

InChI

InChI=1S/C16H16N2/c1-10-5-11(2)7-12(6-10)16-9-13-8-14(17)3-4-15(13)18-16/h3-9,18H,17H2,1-2H3

InChI Key

CRSWRWMNNQWAGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC3=C(N2)C=CC(=C3)N)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(3,5-Dimethylphenyl)-1H-indol-5-amine with analogous compounds, focusing on structural variations, synthetic routes, and pharmacological implications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight Key Functional Groups Reported Biological Activity
This compound Indole 2-(3,5-dimethylphenyl), 5-NH₂ ~264.3 g/mol Amine, aromatic Potential serotonin receptor modulation
(2,3-Dihydro-1H-indol-5-ylmethyl)amine 2,3-Dihydroindole 5-(methylamine) ~162.2 g/mol Amine, saturated ring Intermediate for disubstituted methanamines
N-[2-(3,5-Dimethylphenyl)-ethyl]-N-methyl-5-methoxytryptamine Tryptamine 3-(3,5-dimethylphenethyl), 5-OCH₃ ~352.4 g/mol Methoxy, ethylamine Serotonin 5-HT2A receptor ligand
1,3-Diphenyl-1H-indazol-5-amine Indazole 1,3-diphenyl, 5-NH₂ ~285.3 g/mol Amine, dual aromatic Unknown (structural analog)
5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one Dihydroindolone 5-acetyl, 1-methyl ~203.2 g/mol Ketone, saturated ring No reported activity

Key Comparisons

Core Heterocycle Differences Indole vs. Indole vs. Indazole: 1,3-Diphenyl-1H-indazol-5-amine replaces the indole’s five-membered ring with a fused pyrazole (indazole), introducing an additional nitrogen atom. This increases polarity and may shift binding selectivity .

Substituent Effects 3,5-Dimethylphenyl Group: Present in both the target compound and N-[2-(3,5-Dimethylphenyl)-ethyl]-N-methyl-5-methoxytryptamine, this group enhances lipophilicity and steric bulk, which may improve receptor affinity in GPCRs or serotonin receptors . Amino vs. Methoxy Groups: The 5-amine in the target compound contrasts with the 5-methoxy group in the tryptamine derivative (). The amine’s hydrogen-bonding capability may enhance target engagement compared to the electron-donating methoxy group .

Pharmacological Implications

  • Serotonin Receptor Modulation:
    The tryptamine derivative () demonstrates explicit 5-HT2A receptor activity due to its tryptamine backbone and phenethylamine side chain. The target compound’s indole scaffold and dimethylphenyl group suggest analogous receptor interactions but with modified selectivity .
  • Intermediate Utility: (2,3-Dihydro-1H-indol-5-ylmethyl)amine serves as a synthetic precursor, unlike the target compound, which may have direct bioactivity .

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